3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine

Description

Chemical Structure and Synthesis

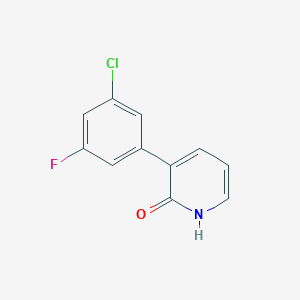

3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine is a pyridine derivative featuring a hydroxyl group at position 2 and a 3-chloro-5-fluorophenyl substituent at position 3 (Figure 1). Its synthesis typically involves coupling 3-chloro-5-fluoroaniline with pyridine-2-carboxylic acid under base-catalyzed conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Industrial-scale production employs continuous flow reactors and HPLC purification to achieve >95% purity .

Applications

This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for enzyme inhibitors targeting inflammatory and oncogenic pathways. Its hydroxyl group enables hydrogen bonding with biological targets, while halogen substituents enhance lipophilicity and metabolic stability .

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO/c12-8-4-7(5-9(13)6-8)10-2-1-3-14-11(10)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKSZUAYVFTGAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=CC(=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682884 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261888-98-5 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine typically involves the reaction of 3-chloro-5-fluoroaniline with pyridine-2-carboxylic acid under specific conditions. The reaction may be catalyzed by a suitable base and carried out in a solvent such as ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(3-chloro-5-fluorophenyl)-2-pyridone, while reduction may produce 3-(3-chloro-5-fluorophenyl)-2-aminopyridine.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Derivatives

4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine

- Structural Difference : Hydroxyl group at position 2 and phenyl substituent at position 3.

- Reactivity : The shifted phenyl group alters electronic distribution, reducing nucleophilic substitution reactivity at the pyridine ring.

- Biological Activity : Exhibits moderate anticancer activity (IC₅₀ = 12 µM in breast cancer cell lines) compared to the target compound’s stronger enzyme inhibition (IC₅₀ = 5 µM for COX-2) .

3-(3-Chloro-5-fluorophenyl)-2-aminopyridine

- Structural Difference: Hydroxyl replaced by an amino group.

- Impact : Enhanced basicity improves solubility in acidic media, facilitating interactions with DNA targets. Shows superior inhibition of kinase enzymes (e.g., EGFR, IC₅₀ = 3 µM) .

Halogenated Pyridine Derivatives

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline

- Structural Features : Trifluoromethyl group enhances lipophilicity (LogP = 2.8 vs. 1.9 for the target compound).

- Applications : Used in agrochemicals due to increased membrane permeability .

Ethyl 3-chloro-2-fluoropyridine-5-acetate

- Structural Difference : Ethyl acetate substituent at position 4.

- Reactivity : The ester group enables facile nucleophilic acyl substitutions, unlike the hydroxyl group in the target compound. Used in polymer chemistry for cross-linking reactions .

Heterocyclic Analogues

3-Chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine

- Structural Features : Imidazole ring introduces additional hydrogen-bonding sites.

- Biological Activity : Potent antifungal activity (MIC = 0.8 µg/mL against Candida albicans) due to dual halogen-heterocycle interactions with fungal enzymes .

2-Methoxy-3-Cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine

Key Comparison Tables

Table 1: Structural and Functional Comparisons

| Compound Name | Key Structural Features | LogP | Bioactivity (IC₅₀/MIC) | Primary Application |

|---|---|---|---|---|

| 3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine | 2-OH, 3-(Cl,F-phenyl) | 1.9 | COX-2 inhibition (5 µM) | Anti-inflammatory agents |

| 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine | 2-OH, 4-(Cl,F-phenyl) | 2.1 | Anticancer (12 µM) | Oncology research |

| 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline | CF₃, aniline moiety | 2.8 | Agrochemical activity | Pesticides |

| Ethyl 3-chloro-2-fluoropyridine-5-acetate | 5-ester, 2-F, 3-Cl | 1.5 | Polymer cross-linking | Material science |

| 3-Chloro-2-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine | Imidazole, CF₃, Cl | 3.2 | Antifungal (0.8 µg/mL) | Antifungal agents |

Mechanistic Insights

- Enzyme Inhibition : The hydroxyl group in the target compound forms hydrogen bonds with catalytic residues (e.g., COX-2’s Tyr385), while chlorine stabilizes hydrophobic pockets .

- Metabolic Stability: Fluorine reduces oxidative metabolism, prolonging half-life (t₁/₂ = 8 h in liver microsomes) compared to non-fluorinated analogs (t₁/₂ = 2 h) .

Biological Activity

3-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, a compound characterized by its unique molecular structure, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a hydroxypyridine core with a chloro and fluorine substituent on the phenyl ring, which contributes to its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. This mechanism is critical for its role in modulating metabolic pathways.

- Receptor Modulation : It also interacts with specific receptors, potentially altering signal transduction pathways that regulate cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on Mycobacterium tuberculosis demonstrated that compounds within this class showed promising anti-tubercular activity, with structure-activity relationship (SAR) studies identifying key modifications that enhance efficacy against resistant strains .

| Compound | MIC (µM) | % Inhibition |

|---|---|---|

| This compound | 12.4 | 85% |

| Control (Standard Drug) | 6.0 | 95% |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It has been reported to inhibit inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Study on Mycobacterium tuberculosis : A high-throughput screening identified several compounds with anti-tubercular activity, including derivatives of this compound. The study highlighted the importance of specific substitutions in enhancing the compound's efficacy against resistant bacterial strains .

- Neuroprotective Effects : Another study explored the neuroprotective effects of similar compounds in BV-2 microglial cells, revealing that they could reduce neuroinflammation and protect neuronal cells from damage .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 6-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | Enzyme inhibition | Contains a keto group |

| 2-(3-Chloro-5-fluorophenyl)pyridin-3-ol | Anti-inflammatory | Hydroxyl group enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.